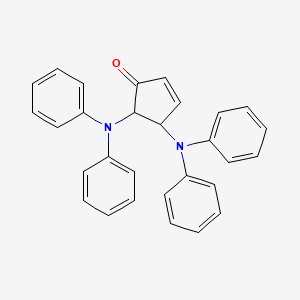
2-Cyclopenten-1-one, 4,5-bis(diphenylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopenten-1-one, 4,5-bis(diphenylamino)- is an organic compound with the molecular formula C17H16N2O It is a derivative of cyclopentenone, featuring two diphenylamino groups attached to the cyclopentenone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 4,5-bis(diphenylamino)- typically involves the reaction of cyclopentenone with diphenylamine under specific conditions. One common method includes the use of a catalyst to facilitate the addition of diphenylamine to the cyclopentenone ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopenten-1-one, 4,5-bis(diphenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The diphenylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Cyclopenten-1-one, 4,5-bis(diphenylamino)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclopenten-1-one, 4,5-bis(diphenylamino)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentenone: The parent compound, which lacks the diphenylamino groups.
4,4-Dimethyl-2-cyclopenten-1-one: A derivative with methyl groups instead of diphenylamino groups.
2-Cyclopenten-1-one, 3,4,5-trimethyl-: Another derivative with multiple methyl groups.
Uniqueness
2-Cyclopenten-1-one, 4,5-bis(diphenylamino)- is unique due to the presence of diphenylamino groups, which impart distinct chemical and biological properties
Propiedades
Número CAS |
60483-36-5 |
|---|---|
Fórmula molecular |
C29H24N2O |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
4,5-bis(N-phenylanilino)cyclopent-2-en-1-one |
InChI |
InChI=1S/C29H24N2O/c32-28-22-21-27(30(23-13-5-1-6-14-23)24-15-7-2-8-16-24)29(28)31(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22,27,29H |
Clave InChI |
UEUMRECTOJMMRI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2C=CC(=O)C2N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


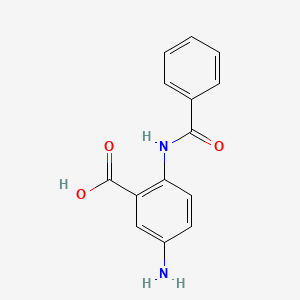
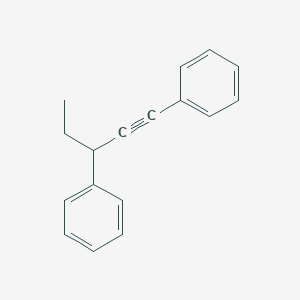
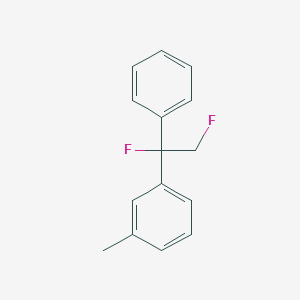
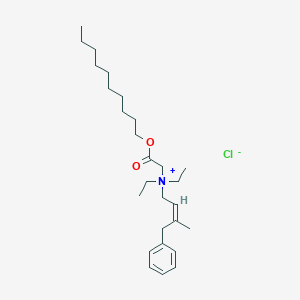
![4-{2-[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14613135.png)

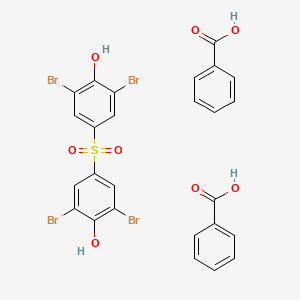
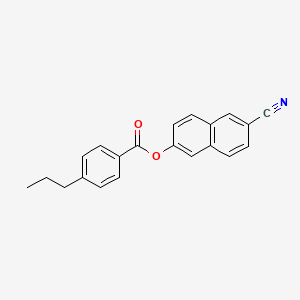
![Ethyl 3-[2-(4-fluorophenyl)hydrazinylidene]pyrrolidine-1-carboxylate](/img/structure/B14613153.png)
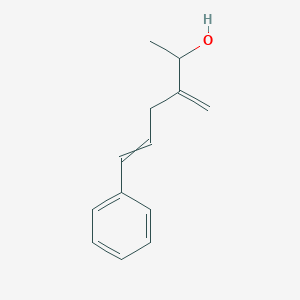
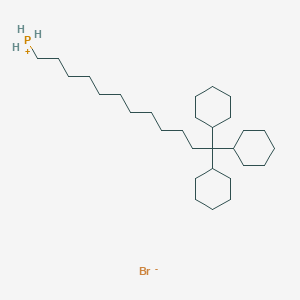
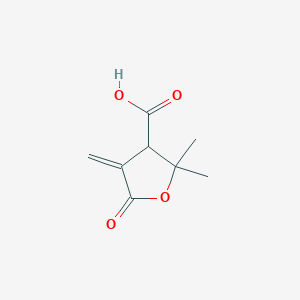
![N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline](/img/structure/B14613214.png)

